molecular formula C5H5N5 B3355635 9h-Purin-9-amine CAS No. 6313-13-9

9h-Purin-9-amine

Cat. No.: B3355635
CAS No.: 6313-13-9
M. Wt: 135.13 g/mol
InChI Key: MKNHPJOFZFFKTN-UHFFFAOYSA-N
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Description

9H-Purin-9-amine, commonly known as adenine, is a heterocyclic aromatic organic compound. It is one of the two purine nucleobases used in forming nucleotides of the nucleic acids DNA and RNA. Adenine pairs with thymine in DNA and with uracil in RNA. This compound plays a crucial role in cellular respiration, forming adenosine triphosphate (ATP), and in protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-9-amine typically involves the cyclization of suitable precursors. One common method is the condensation of formamidine with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) under acidic conditions. Another method involves the reaction of 4,5-diaminopyrimidine with formic acid.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Certain strains of bacteria and yeast can be genetically modified to overproduce adenine, which is then extracted and purified for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2,8-dihydroxyadenine.

    Reduction: Reduction reactions are less common but can lead to the formation of dihydroadenine derivatives.

    Substitution: Nucleophilic substitution reactions are prevalent, especially at the 6-position, leading to various substituted adenine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine, followed by nucleophiles such as amines or thiols.

Major Products:

    Oxidation: 2,8-Dihydroxyadenine.

    Reduction: Dihydroadenine derivatives.

    Substitution: Various N-substituted adenine derivatives.

Scientific Research Applications

9H-Purin-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various nucleotides and nucleosides.

    Biology: Essential for studying DNA and RNA structures and functions.

    Medicine: Investigated for its role in antiviral and anticancer therapies. Adenine derivatives are used in drugs like vidarabine for treating herpes simplex virus infections.

    Industry: Used in the production of energy drinks and supplements due to its role in ATP synthesis.

Mechanism of Action

The primary mechanism of action of 9H-Purin-9-amine involves its incorporation into nucleotides, which are then used in DNA and RNA synthesis. It acts as a precursor for adenosine triphosphate (ATP), which is crucial for energy transfer in cells. Adenine also plays a role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

Comparison with Similar Compounds

    Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.

    Hypoxanthine: An intermediate in the biosynthesis of adenine and guanine.

    Xanthine: A product of purine metabolism and a precursor of uric acid.

Uniqueness: 9H-Purin-9-amine is unique due to its specific pairing with thymine in DNA and uracil in RNA, which is essential for the accurate transmission of genetic information. Its role in ATP synthesis also sets it apart from other purines, highlighting its importance in cellular energy metabolism.

Properties

IUPAC Name

purin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-10-3-9-4-1-7-2-8-5(4)10/h1-3H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNHPJOFZFFKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285144
Record name 9h-purin-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6313-13-9
Record name NSC40628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9h-purin-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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